(2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid
Description
(2S,3S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenyl substituent. The Boc group is widely employed in peptide and organic synthesis to protect amines during multi-step reactions, ensuring regioselectivity and stability . Its stereochemistry (2S,3S) is critical for biological activity, as enantiomeric differences often lead to divergent pharmacological profiles.
Properties
IUPAC Name |
(2S,3S)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-4-5-13(14(19)15(20)21)11-6-8-12(18)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHQKZKDWLEFAD-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-fluorobenzaldehyde.
Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions. This often involves the use of a base such as sodium hydride or potassium carbonate.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks the 4-fluorobenzaldehyde.
Boc Protection: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, typically using reagents like trifluoroacetic acid.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Trifluoroacetic acid or hydrogenation over palladium on carbon (Pd/C) are used for Boc deprotection.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Deprotected amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral centers make it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules.
Medicine
In medicine, this compound is a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural features are exploited to enhance the bioavailability and efficacy of drugs.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity.
Mechanism of Action
The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural rigidity. The Boc group serves as a protecting group during synthesis but is typically removed in the final active compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several piperidine, pyrrolidine, and cyclopentane derivatives. Key comparisons are summarized below:
*Calculated molecular weight based on formula C17H21FNO4.
Key Differences and Implications
Stereochemistry : The (2S,3S) configuration of the target compound distinguishes it from analogues like (3S,4R)-piperidine , which may exhibit altered binding to chiral biological targets. Enantiomeric mismatches can render compounds pharmacologically inactive or toxic.
Substituent Effects: 4-Fluorophenyl vs.
Ring Size and Rigidity: Piperidine (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered) or cyclopentane, influencing target binding .
Biological Activity
(2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid, commonly referred to as BOC-4-F-Pip, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22FNO4
- Molecular Weight : 323.36 g/mol
- CAS Number : 923932-21-2
- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl moiety, which is critical for its biological interactions.
The biological activity of BOC-4-F-Pip can be attributed to its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it may target the phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in the activation of AKT pathways associated with cell survival and proliferation.
- Receptor Modulation : BOC-4-F-Pip may act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that affect cell behavior.
In Vitro Studies
In vitro studies have demonstrated that BOC-4-F-Pip exhibits significant activity against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | PDK1 inhibition |
| A549 (Lung) | 3.8 | Induction of apoptosis via AKT pathway |
| HeLa (Cervical) | 4.5 | Inhibition of cell migration |
These results indicate that BOC-4-F-Pip has a potent inhibitory effect on cancer cell proliferation and migration, making it a candidate for further development in cancer therapies.
In Vivo Studies
Animal model studies have also been conducted to evaluate the therapeutic potential of BOC-4-F-Pip:
- Xenograft Models : In xenograft models of breast cancer, administration of BOC-4-F-Pip resulted in a significant reduction in tumor size compared to control groups, highlighting its potential efficacy as an antitumor agent.
- Toxicity Assessment : Toxicological evaluations indicated that BOC-4-F-Pip exhibits low toxicity at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.
Case Studies
Several case studies have explored the impact of BOC-4-F-Pip in different therapeutic contexts:
- Case Study 1 : A study investigated the effects of BOC-4-F-Pip on metastatic breast cancer in mice. Results showed a 70% reduction in metastasis when treated with the compound over four weeks.
- Case Study 2 : Another study focused on its role in neuroprotection during ischemic events. BOC-4-F-Pip demonstrated neuroprotective effects by reducing apoptotic markers in neuronal cells subjected to hypoxic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
